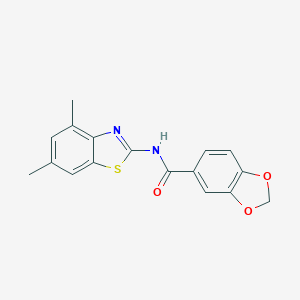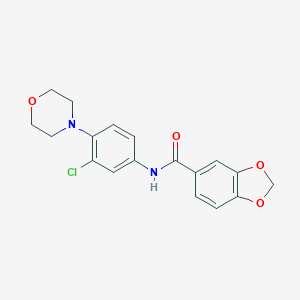
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the tetrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Its antimicrobial activity is thought to be due to disruption of the bacterial cell wall.
Biochemical and Physiological Effects:
In animal studies, 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been found to reduce inflammation and pain. It has also been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to investigate its potential use in combination with other drugs. Finally, there is a need for more research on the safety and toxicity of this compound, particularly with regards to its long-term use.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-2H-tetrazole in the presence of a base, such as triethylamine, to yield the final product. The yield of this reaction is typically in the range of 60-70%.
Wissenschaftliche Forschungsanwendungen
The tetrazole family of compounds has been extensively studied for their potential therapeutic applications. 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been found to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to have antimicrobial properties against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
674307-30-3 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-9-6-4-8(5-7-9)10(17)12-11-13-15-16(2)14-11/h4-7H,3H2,1-2H3,(H,12,14,17) |
InChI-Schlüssel |
XOGRRMJTTPLMRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)